REACTION_CXSMILES
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[Cl:1][C:2]1[CH:10]=[CH:9][C:8]([C:11]([F:14])([F:13])[F:12])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].S(=O)(=O)(O)O.[N+:20]([O-])([OH:22])=[O:21]>>[Cl:1][C:2]1[C:10]([N+:20]([O-:22])=[O:21])=[CH:9][C:8]([C:11]([F:12])([F:13])[F:14])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5]
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Name
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Quantity
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2.25 g
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Type
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reactant
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Smiles
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ClC1=C(C(=O)O)C=C(C=C1)C(F)(F)F
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Name
|
|
Quantity
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6 mL
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Type
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reactant
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Smiles
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S(O)(O)(=O)=O
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Name
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Quantity
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1.7 mL
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Type
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reactant
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Smiles
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[N+](=O)(O)[O-]
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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is added dropwise over 30 minutes
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Duration
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30 min
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Type
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TEMPERATURE
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Details
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so as to maintain the temperature of the reaction medium below 60° C
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Type
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TEMPERATURE
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Details
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After cooling
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Type
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ADDITION
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Details
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ice is added
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Type
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CUSTOM
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Details
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the precipitate is separated out
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Type
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WASH
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Details
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washed with water
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Type
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CUSTOM
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Details
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dried
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Type
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CUSTOM
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Details
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After recrystallisation from water, 2.15 g of solid corresponding to 2-chloro-3-nitro-5-trifluoromethylbenzoic acid
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Type
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CUSTOM
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Details
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are obtained (m.p.=173° C.)
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Name
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Type
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|
Smiles
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ClC1=C(C(=O)O)C=C(C=C1[N+](=O)[O-])C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |